molecular formula C9H10N2O B1291251 2-(Propan-2-yloxy)pyridine-4-carbonitrile

2-(Propan-2-yloxy)pyridine-4-carbonitrile

Cat. No. B1291251
M. Wt: 162.19 g/mol
InChI Key: PBRCXGUPUATFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07541466B2

Procedure details

A solution of the product of step 1 (1.25 g, 7.71 mmol) in ethanol (20 mL) was treated with 10 N aqueous sodium hydroxide solution (10 mL) and heated to reflux. After 1 hour, the mixture was cooled to room temperature and diluted with water. Concentrated hydrochloric acid was added to attain pH=4, and the resulting precipitate was isolated by filtration. The material was washed with water and dried in vacuo to provide 0.920 g (66%) of product as a white solid: 1H NMR (CDCl3) δ 12.1 (br s, 1H), 8.32 (d, J=5.2 Hz, 1H), 7.42 (dd, J=5.2, 1.4 Hz, 1H), 7.33 (d, J=1.4 Hz, 1H), 5.32 (sept, J=6.1 Hz, 1H), 1.37 (d, J=6.1 Hz, 6H) ppm. 13C NMR (CDCl3) δ 170.0, 164.2, 147.9, 139.2, 115.4, 112.5, 68.9, 21.9 ppm.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][N:12]=1)[C:8]#N)([CH3:3])[CH3:2].[OH-:13].[Na+].Cl.[OH2:16]>C(O)C>[CH:1]([O:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][N:12]=1)[C:8]([OH:16])=[O:13])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
C(C)(C)OC=1C=C(C#N)C=CN1
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was isolated by filtration
WASH
Type
WASH
Details
The material was washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)OC=1C=C(C(=O)O)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.